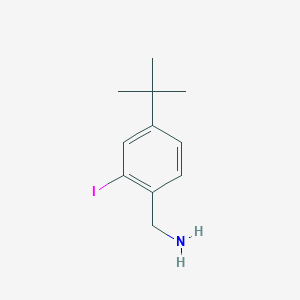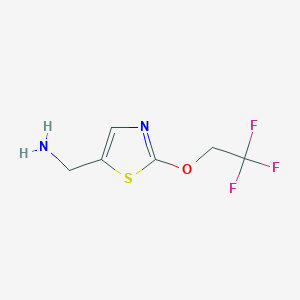
(2-(2,2,2-Trifluoroethoxy)thiazol-5-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(2,2,2-Trifluoroethoxy)thiazol-5-yl)methanamine is a heterocyclic compound that features a thiazole ring substituted with a trifluoroethoxy group and a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-(2,2,2-Trifluoroethoxy)thiazol-5-yl)methanamine typically involves the reaction of 2,2,2-trifluoroethanol with thiazole derivatives under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by nucleophilic substitution on a thiazole precursor .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the thiazole ring into more saturated derivatives.
Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a catalyst or under elevated temperatures.
Major Products Formed:
- Oxidation products include oximes and nitriles.
- Reduction products are more saturated thiazole derivatives.
- Substitution reactions yield various substituted thiazole compounds.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (2-(2,2,2-Trifluoroethoxy)thiazol-5-yl)methanamine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound has shown potential in medicinal chemistry as a scaffold for the development of new drugs. Its derivatives have been investigated for their antimicrobial, antiviral, and anticancer activities .
Industry: In the industrial sector, this compound is used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to chemical degradation .
Mecanismo De Acción
The mechanism of action of (2-(2,2,2-Trifluoroethoxy)thiazol-5-yl)methanamine largely depends on its application. In medicinal chemistry, its derivatives may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The trifluoroethoxy group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparación Con Compuestos Similares
- (2-(Trifluoromethyl)thiazol-5-yl)methanamine
- 2-[4-(Trifluoromethyl)-1,3-thiazol-5-yl]ethanol
Comparison: Compared to similar compounds, (2-(2,2,2-Trifluoroethoxy)thiazol-5-yl)methanamine offers unique properties due to the presence of the trifluoroethoxy group. This group enhances the compound’s lipophilicity and metabolic stability, making it more suitable for certain applications in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C6H7F3N2OS |
|---|---|
Peso molecular |
212.20 g/mol |
Nombre IUPAC |
[2-(2,2,2-trifluoroethoxy)-1,3-thiazol-5-yl]methanamine |
InChI |
InChI=1S/C6H7F3N2OS/c7-6(8,9)3-12-5-11-2-4(1-10)13-5/h2H,1,3,10H2 |
Clave InChI |
CTAMTGHQYQPYRZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=N1)OCC(F)(F)F)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3aR)-2,3,3a,4,5,6-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B12836370.png)

![[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B12836388.png)
![2,5-Dibromo-6-fluorobenzo[B]furan-3(2H)-one](/img/structure/B12836395.png)
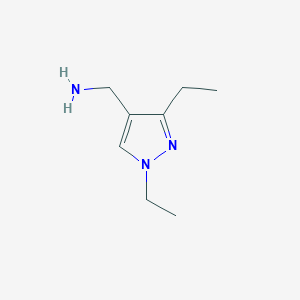
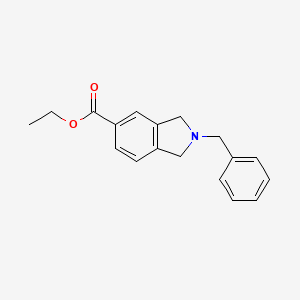

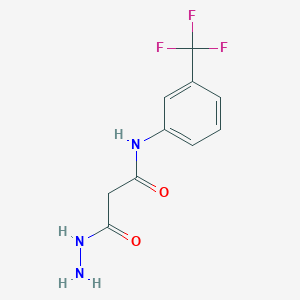
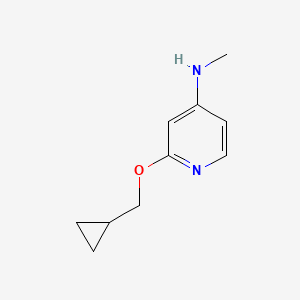

![(7,7'-Dimethoxy-[4,4'-bibenzo[d][1,3]dioxole]-5,5'-diyl)bis(diphenylphosphine oxide)](/img/structure/B12836459.png)
![3-Chloropyrrolo[1,2-c]pyrimidine](/img/structure/B12836461.png)
![(E)-N-[4-amino-1-(thiophen-2-yl)butylidene]hydroxylamine hydrochloride](/img/structure/B12836470.png)
